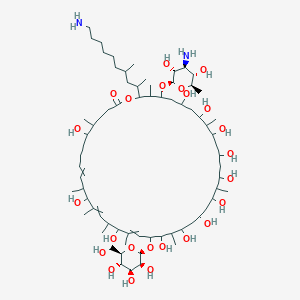![molecular formula C16H15N4NaO8S B1260015 sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)
sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefuroxime Sodium is the sodium salt form of cefuroxime and a semi-synthetic, broad-spectrum, beta-lactamase resistant, second-generation cephalosporin antibiotic with bactericidal activity. Cefuroxime sodium inhibits bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. Lack of cross-linking results in a reduction of cell wall stability and leads to cell lysis.
Scientific Research Applications
Hydrolysis and Metabolite Identification
Ceftiofur sodium, which is the sodium salt form of the compound , undergoes hydrolysis under various conditions, including acid, alkaline, and enzyme-catalyzed processes. This hydrolysis results in several degradation products, with desfuroyl ceftiofur being the primary metabolite found in bovine blood. Further oxidation of desfuroyl ceftiofur leads to the formation of its disulfide dimer, which is a urinary metabolite in rats and cattle. Additionally, desfuroyl ceftiofur can be converted to a thiolactone under acidic conditions, and the preparation of desacetyl cefotaxime, an oxygen analog of desfuroyl ceftiofur, has been described. Furoic acid and thiofuroic acid are also formed through hydrolytic cleavage of the thioester bond in the compound (Koshy & Cazers, 1997).
Corrosion Inhibition
Cephalothin, another derivative of the parent compound, has been evaluated as a corrosion inhibitor for API 5L X52 steel in an acidic medium. The inhibition mechanism involves the blockage of the steel surface by the inhibitor molecules through a Langmuir-type adsorption process. This study highlights the potential application of cephalosporin derivatives in protecting metals against corrosion, particularly in acidic environments (Aldana-González et al., 2015).
Nanoparticle Synthesis
The compound has been used in the synthesis of gold nanoparticles (AuNPs) in aqueous solutions under various conditions. The Schiff base ligand derived from the condensation reaction of ceftriaxone sodium with isatin acted as both the reducing and stabilizing agent in the synthesis process. The resulting AuNPs were characterized by several techniques, indicating the compound's utility in nanoparticle synthesis and potential applications in nanotechnology and materials science (Abdulghani & Mohuee, 2017).
properties
Product Name |
sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
|---|---|
Molecular Formula |
C16H15N4NaO8S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
sodium;3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/q;+1/p-1/b19-9+; |
InChI Key |
URDOHUPGIOGTKV-MYHMWQFYSA-M |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




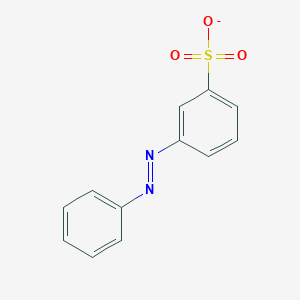

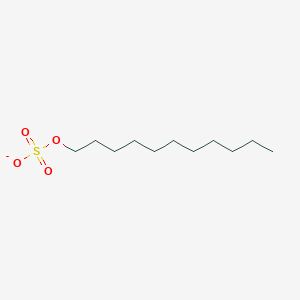
![15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1259939.png)
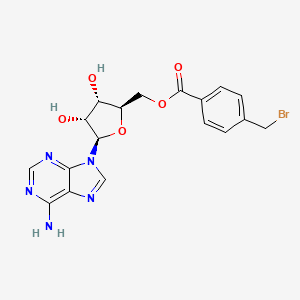
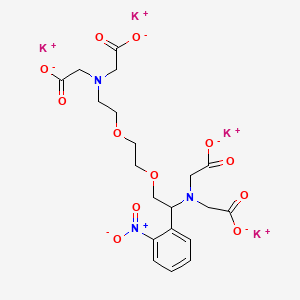
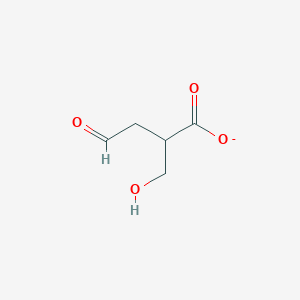
![(3Z,5Z,11Z,13E)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1259944.png)
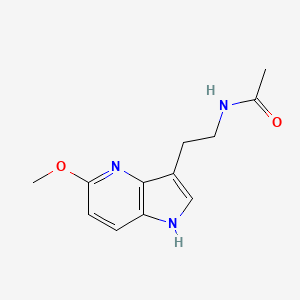

![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)
![7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9,10-tetrahydroxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259952.png)
